molecular formula C22H30FN3OS2 B165963 HP 236 CAS No. 131540-59-5

HP 236

Cat. No.: B165963
CAS No.: 131540-59-5
M. Wt: 435.6 g/mol
InChI Key: IWOQWCKSTOAOMQ-UHFFFAOYSA-N
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Description

HP 236 is a complex organic compound that features a unique combination of functional groups, including a fluorinated benzo[b]thiophene, a piperazine ring, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HP 236 typically involves multiple steps:

    Formation of the Fluorobenzo[b]thiophene Intermediate: This step involves the fluorination of benzo[b]thiophene using a suitable fluorinating agent under controlled conditions.

    Piperazine Derivatization: The fluorobenzo[b]thiophene intermediate is then reacted with piperazine to form the piperazinyl derivative.

    Thiazolidinone Formation: The final step involves the reaction of the piperazinyl derivative with a thiazolidinone precursor under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the fluorobenzo[b]thiophene moiety.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced fluorobenzo[b]thiophene derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine

The compound has shown promise in medicinal chemistry for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of HP 236 involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzo[b]thiophene moiety may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues. The thiazolidinone ring may also participate in covalent bonding with target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(1-(6-Chlorobenzo[b]thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone
  • 3-(4-(1-(6-Methylbenzo[b]thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone

Uniqueness

The presence of the fluorine atom in HP 236 imparts unique electronic properties, enhancing its binding affinity and specificity towards certain biological targets. This makes it a valuable compound in the development of new therapeutic agents.

Properties

CAS No.

131540-59-5

Molecular Formula

C22H30FN3OS2

Molecular Weight

435.6 g/mol

IUPAC Name

3-[4-[4-(6-fluoro-1-benzothiophen-3-yl)piperazin-1-yl]butyl]-2,5,5-trimethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H30FN3OS2/c1-16-26(21(27)22(2,3)29-16)9-5-4-8-24-10-12-25(13-11-24)19-15-28-20-14-17(23)6-7-18(19)20/h6-7,14-16H,4-5,8-13H2,1-3H3

InChI Key

IWOQWCKSTOAOMQ-UHFFFAOYSA-N

SMILES

CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F

Canonical SMILES

CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F

Synonyms

3-(4-(1-(6-fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone
HP 236
HP-236
P 9236
P-9236

Origin of Product

United States

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